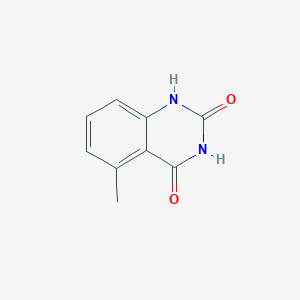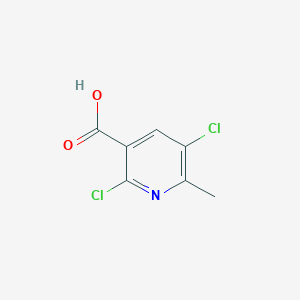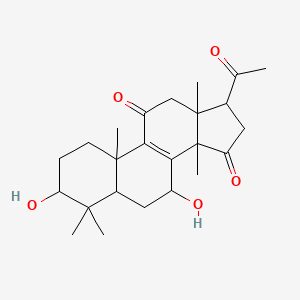
4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチル
説明
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate, also known as EFDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone. EFDP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
作用機序
The exact mechanism of action of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters like GABA and glutamate. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission. This, in turn, results in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has also been shown to have analgesic effects by modulating the activity of opioid receptors. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate is its potential therapeutic applications. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have a range of pharmacological effects, which make it a potential candidate for the treatment of various neurological and psychiatric disorders. However, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer in aqueous solutions. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. One potential direction is to investigate its potential use as a treatment for depression. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of depression. Additionally, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. Another potential direction is to investigate the structure-activity relationship of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. This could lead to the development of more potent and selective analogs of Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate with improved pharmacological properties.
科学的研究の応用
抗ウイルス活性
この化合物は、抗ウイルス研究で有望な結果を示しています。 類似の構造モチーフを共有するインドール誘導体は、インフルエンザA型ウイルスやその他のウイルスに対する阻害活性を示すことが報告されています 。拡張により、4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルは、特定のウイルス機構を標的とする誘導体に合成することができ、潜在的に新しい抗ウイルス薬につながる可能性があります。
抗炎症用途
インドール誘導体は、その抗炎症特性で知られています。 構造的類似性から、4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルは、抗炎症剤の開発に利用でき、慢性炎症性疾患の治療に特に役立つ可能性があります .
抗がん研究
インドール核を持つ化合物は、抗がん活性を有することが発見されています。 4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルのフルオロフェニル基は、がん細胞の受容体と相互作用することができ、新しい抗がん剤の開発のための潜在的な候補となります .
抗菌特性
インドール誘導体の抗菌の可能性は、十分に文書化されています。 構造的に関連する化合物として、4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルは、さまざまな細菌および真菌病原体に対する有効性を調査することができ、抗菌化学療法の分野に貢献します .
抗結核活性
インドール誘導体は、結核菌に対して活性を示しています。 4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルの用途に関する研究は、特に抗生物質耐性の高まりの中で、結核の新しい治療法につながる可能性があります .
抗糖尿病効果
インドール骨格は、抗糖尿病効果を持つ多くの合成薬剤分子に存在します。 4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルは、血糖値を調節し、インスリン感受性を改善する可能性について調査する必要があります .
抗マラリア用途
インドール誘導体は、抗マラリア特性を持つ化合物の合成に使用されてきました。 4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルのユニークな構造は、マラリア抵抗との闘いが続いているため、新しい抗マラリア薬の開発のためのプラットフォームを提供します .
抗コリンエステラーゼ活性
コリンエステラーゼ酵素を阻害する化合物は、アルツハイマー病の治療において重要です。 この分野におけるインドール誘導体の役割は、4-(4-フルオロフェニル)-1-メチル-2,6-ジオキソピペリジン-3-カルボン酸エチルが、神経変性疾患の新しい治療薬を作成する上で価値がある可能性を示唆しています .
特性
IUPAC Name |
ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPYAIUEKEIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572469 | |
| Record name | Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202534-94-9 | |
| Record name | Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



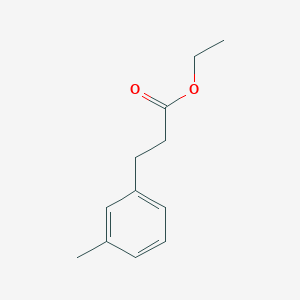
![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)
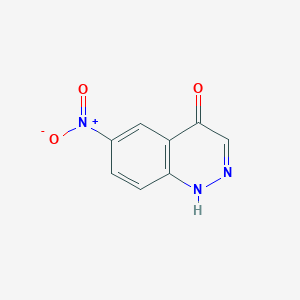


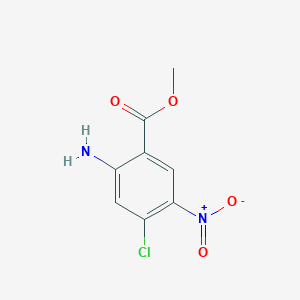
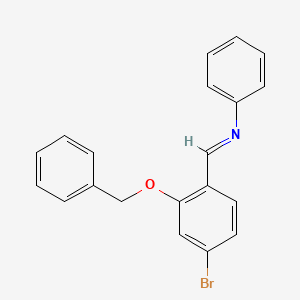
![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)



